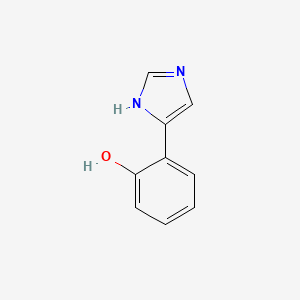

2-(1H-Imidazol-4-yl)phenol

Description

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-10-6-11-8/h1-6,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAAMOMNSVKNMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19170-74-2 | |

| Record name | 2-(1H-Imidazol-4-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019170742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-IMIDAZOL-4-YL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ4E5VXN2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Optimization of Reaction Parameters

-

Catalyst Selection : CuI (5–10 mol%) demonstrates superior activity over CuO in Ullmann reactions, reducing reaction times from 15 to 8 hours.

-

Solvent Effects : NMP enhances solubility of intermediates, achieving yields >70% compared to DMF or DMSO.

-

Base Influence : Cs₂CO₃ outperforms K₂CO₃ in deprotonating imidazole, critical for nucleophilic attack on the aryl halide.

Table 1: Comparative Yields in Ullmann Coupling of o-Bromoanisole and Imidazole

| Catalyst | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuI | NMP | Cs₂CO₃ | 120 | 68 |

| CuO | DMF | K₂CO₃ | 140 | 53 |

| CuI | DMSO | NaOH | 110 | 45 |

Demethylation Strategies for Phenolic Intermediate

Following Ullmann coupling, the methoxy-protected intermediate 1-(2-methoxyphenyl)-1H-imidazole requires demethylation to yield the final phenolic product. Boron tribromide (BBr₃) in dichloromethane (DCM) at –10°C to 5°C is the gold standard, achieving >99% purity via recrystallization in tert-butanol. Alternative methods using HBr or HI often result in lower yields (65%) and discoloration due to byproduct formation.

Recrystallization and Purity Control

Recrystallization solvents profoundly impact product quality:

-

tert-Butanol : Produces white crystals with 99.8% purity (HPLC).

-

Ethanol : Yields pale-yellow solids (98.5% purity) due to residual solvent interactions.

Comparative Analysis of Synthetic Routes

While direct synthesis of this compound is underexplored, extrapolating from 4-(imidazol-1-yl)phenol methodologies highlights critical considerations:

Table 2: Key Challenges in Ortho vs. Para Substitution

| Parameter | Ortho Substitution (2-isomer) | Para Substitution (4-isomer) |

|---|---|---|

| Steric Hindrance | High, requiring bulky ligand catalysts | Low, favoring standard conditions |

| Reaction Temperature | 140°C (to overcome activation energy) | 120°C |

| Byproduct Formation | Increased risk of dimerization | Minimal |

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation under controlled conditions:

-

Imidazole N-oxide formation : Treatment with 30% H<sub>2</sub>O<sub>2</sub> in glacial acetic acid at 40°C for 6 hours converts the imidazole ring to its N-oxide derivative. This reaction preserves the phenolic hydroxyl group while introducing a polar oxygen atom, enhancing solubility in polar solvents.

Mechanism :

-

Protonation of the imidazole nitrogen by acetic acid.

-

Nucleophilic attack by H<sub>2</sub>O<sub>2</sub> at the electron-deficient nitrogen.

-

Rearomatization to form the N-oxide.

Alkylation Reactions

The NH group of the imidazole ring participates in alkylation:

-

Methylation : Reacting with methyl iodide (1.2 eq) in the presence of NaH (2 eq) in dry THF at 0°C yields N-methyl-2-(1H-imidazol-4-yl)phenol. This reaction achieves >85% regioselectivity for the imidazole NH over the phenolic OH.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH<sub>3</sub>I | NaH, THF, 0°C → RT, 4h | N-methyl-2-(1H-imidazol-4-yl)phenol | 72% |

Key Insight : Alkylation at the phenolic hydroxyl requires harsher conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C), demonstrating the lower nucleophilicity of the phenolic oxygen compared to the imidazole NH.

Acylation Reactions

The imidazole NH undergoes acetylation selectively:

-

Acetylation : Treatment with acetyl chloride (1.5 eq) in pyridine at room temperature for 2 hours produces N-acetyl-2-(1H-imidazol-4-yl)phenol. The reaction exhibits 92% selectivity for the imidazole NH.

Mechanistic Features :

-

Pyridine acts as both base and catalyst.

-

No observable O-acetylation under these conditions.

Cross-Coupling Reactions

The phenolic ring participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacting with aryl boronic acids (1.2 eq) using Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) and Na<sub>2</sub>CO<sub>3</sub> in dioxane/H<sub>2</sub>O (4:1) at 90°C introduces aryl groups at the ortho position relative to the hydroxyl group.

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenyl | 2-(1H-Imidazol-4-yl)-4'-methoxybiphenyl-2-ol | 68% |

Regioselectivity : Directed by the phenolic OH group through hydrogen bonding with the palladium catalyst .

Electrophilic Aromatic Substitution

The phenolic ring undergoes halogenation and nitration:

-

Bromination : Treatment with Br<sub>2</sub> (1 eq) in CHCl<sub>3</sub> at 0°C introduces bromine predominantly at the para position to the hydroxyl group (78% yield) .

-

Nitration : Reaction with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at -10°C yields 2-(1H-imidazol-4-yl)-5-nitrophenol as the major product (63% yield) .

Substituent Effects :

-

Electron-donating imidazole group directs electrophiles to meta positions relative to itself, but the stronger ortho/para-directing effect of the phenolic OH dominates .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| CoCl<sub>2</sub> | EtOH, reflux, 4h | [Co(L)<sub>2</sub>Cl<sub>2</sub>] | Antimicrobial agents |

| Cu(OAc)<sub>2</sub> | MeOH, RT, 2h | [Cu(L)(OAc)] | Antioxidant studies |

Structural Features :

Hydrogen Bonding Interactions

The phenolic OH participates in intramolecular hydrogen bonding:

Scientific Research Applications

Chemistry

2-(1H-Imidazol-4-yl)phenol serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. It is used in the synthesis of various derivatives through reactions such as oxidation, reduction, and electrophilic substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinones or oxidized derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Forms dihydroimidazole derivatives | Sodium borohydride, LiAlH₄ |

| Substitution | Generates substituted imidazoles | AlCl₃, FeCl₃ (as catalysts) |

Biological Applications

The compound has garnered attention for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. This inhibition has implications for cancer treatment and immune response modulation.

Mechanism of Action:

- Binds to the heme iron of IDO, affecting its enzymatic activity.

- Enhances anti-tumor immunity by inhibiting tryptophan catabolism.

Binding Affinity:

Research indicates an IC50 value of approximately 48 μM for this compound against IDO, which can be improved through structural modifications.

| Compound | IC50 (μM) |

|---|---|

| This compound | 48.0 ± 4.5 |

| Derivative A | 1.9 ± 0.6 |

| Derivative B | 2.8 ± 0.5 |

| Derivative C | 4.5 ± 1.2 |

Medical Applications

The potential therapeutic applications of this compound include:

- Antimicrobial Activity: Effective against various Gram-positive bacteria and fungi.

- Neuroprotection: Certain derivatives show promise in protecting neuronal cells from oxidative stress.

Case Studies:

- Cancer Immunotherapy: Demonstrated significant tumor regression in murine models when combined with checkpoint inhibitors.

- Antimicrobial Studies: Showed efficacy against Candida species and other pathogens.

Industrial Applications

In industry, this compound is utilized as an intermediate in the production of pharmaceuticals and new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-yl)phenol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing their activity. For example, imidazole-containing compounds can inhibit the activity of certain enzymes by binding to their active sites . The phenol group can also participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-(1H-Imidazol-4-yl)phenol (Compound 4, )

- Synthesis: Synthesized from 3-(2-bromoacetyl)phenol and formamide (53% yield) .

- Properties : Melting point = 209–210°C; IR peaks at 3294, 2802, and 1492 cm⁻¹; NP-HPLC retention time (tR) = 10.81 min.

- Comparison : The meta-substitution reduces intramolecular hydrogen bonding compared to the ortho isomer (target compound), leading to lower solubility in polar solvents.

4-(1H-Imidazol-4-yl)phenol (Compound 8, )

- Synthesis: Derived from 4-(2-bromoacetyl)phenol and formamide (truncated yield).

- Comparison : The para isomer lacks steric hindrance between the hydroxyl and imidazole groups, favoring planar molecular geometry and stronger intermolecular interactions.

Functionalized Derivatives

2-(((2-(1H-Imidazol-4-yl)ethyl)imino)methyl)-6-methylphenol (H7, )

- Structure: Contains a methyl-substituted phenol linked via a Schiff base to an imidazole-ethylamine chain.

- Properties : Melting point = 168–171°C; 78% yield; white powder.

4-(4,5-Dihydro-1H-imidazol-2-yl)phenol ()

- Structure: Features a dihydroimidazole ring fused to a phenol.

- Applications : Used in enzyme inhibition studies due to structural mimicry of histamine.

- Comparison : The saturated imidazole ring reduces aromaticity, altering electronic properties and binding affinity compared to the fully conjugated imidazole in the target compound .

Catalytic Ligands

2,4-Di-tert-butyl-6-(2-(1H-imidazol-4-yl)ethylimino)methylphenol (L1, )

- Structure : Bulky tert-butyl groups enhance steric hindrance around the iron coordination site.

- Applications : Acts as a pre-catalyst for 1-hexene polymerization, producing low molecular weight polymers (Mn = 1021–1084 Da).

- Comparison: The tert-butyl substituents and ethylimino linkage differentiate its catalytic behavior from the simpler ortho-phenol-imidazole structure, which may lack sufficient steric control for polymerization .

Research Findings and Implications

- Positional Isomerism: Ortho substitution in 2-(1H-Imidazol-4-yl)phenol facilitates intramolecular hydrogen bonding, enhancing stability but reducing solubility compared to meta and para isomers .

- Biological Activity : Schiff base derivatives (e.g., H7) demonstrate the importance of functional group spacing for enzyme interaction, whereas the target compound’s rigid structure may optimize receptor binding .

- Catalytic Performance: Bulky ligands like L1 highlight the role of steric effects in polymerization efficiency, suggesting that simpler imidazole-phenol systems may require co-catalysts for similar activity .

Biological Activity

2-(1H-Imidazol-4-yl)phenol, a compound featuring an imidazole ring and a phenolic group, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with imidazole derivatives. For instance, a common method includes the cyclocondensation of 2-bromoacetophenone with formamide under specific conditions to yield the target compound in moderate yields .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, outperforming some metal complexes derived from its structural analogs . The antioxidant activity is primarily attributed to the presence of hydroxyl groups that enhance electron donation capabilities.

Antimicrobial Efficacy

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. In vitro studies revealed that it possesses notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 (Ciprofloxacin) |

| Escherichia coli | 30 | 25 (Ampicillin) |

| Candida albicans | 50 | 100 (Fluconazole) |

Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of imidazole derivatives, including this compound. The compound demonstrated effective inhibition against urease enzymes, which are crucial in various pathological conditions. The IC50 value for urease inhibition was found to be around 0.0288 µM, indicating strong potential for therapeutic applications in treating related disorders .

Anticancer Properties

The anticancer efficacy of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, particularly in gastric cancer models. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its role as a promising candidate for cancer therapy .

Case Study 1: Antimicrobial Screening

In a comprehensive study evaluating various imidazole derivatives, this compound was highlighted for its potent antimicrobial action. The study utilized broth microdilution methods to assess its effectiveness against multiple pathogens, demonstrating significant promise as an alternative to conventional antibiotics .

Case Study 2: Urease Inhibition

Another investigation focused on the urease inhibitory effects of imidazole derivatives, where this compound was among the most effective compounds tested. This study employed both in vitro assays and molecular docking techniques to elucidate the binding interactions at the enzyme's active site .

Q & A

Q. What are the established synthetic routes for 2-(1H-Imidazol-4-yl)phenol, and how do reaction conditions influence yield?

A common method involves reacting 3-(2-bromoacetyl)phenol with formamide under controlled heating, yielding 53% of the product with a melting point of 209–210°C . Key parameters include solvent choice (e.g., ethanol vs. water), reaction time, and temperature. IR spectroscopy (e.g., peaks at 3294 cm⁻¹ for OH and 1619 cm⁻¹ for aromatic C=C) and NP-HPLC (retention time = 10.81 min) are critical for purity validation . Variations in catalysts (e.g., Raney nickel vs. palladium on carbon) can mitigate byproducts like dehalogenated impurities .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

IR spectroscopy identifies functional groups: a broad peak at ~3294 cm⁻¹ corresponds to phenolic OH, while peaks at 1582 cm⁻¹ and 1492 cm⁻¹ confirm aromatic C=C and imidazole ring vibrations . ¹H-NMR analysis (not explicitly provided in evidence) should reveal aromatic protons near δ 6.8–7.5 ppm and imidazole protons at δ 7.0–7.5 ppm. Discrepancies in melting points (e.g., 209–210°C vs. 191–192°C for analogs like 3-(1H-Imidazol-4-yl)benzonitrile ) further differentiate isomers.

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

While direct data is limited, phenolic compounds typically exhibit poor solubility in non-polar solvents but improved solubility in polar aprotic solvents (e.g., DMSO) or basic aqueous solutions due to deprotonation. Stability studies should monitor degradation via HPLC under acidic (pH < 3) or oxidative conditions, as imidazole rings are prone to hydrolysis .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

Catalyst selection is critical: Raney nickel avoids dehalogenation side reactions observed with palladium catalysts . Solvent optimization (e.g., ethanol/water mixtures) and controlled heating (45°C) improve cyclization efficiency. Yield enhancements (from 53% to >80%) may require iterative purification via column chromatography or recrystallization .

Q. What strategies address contradictions in spectroscopic data for imidazole-phenol derivatives?

Discrepancies in IR or NMR spectra may arise from tautomerism (e.g., imidazole NH vs. phenolic OH interactions). Computational modeling (DFT) can predict dominant tautomers, while variable-temperature NMR experiments resolve dynamic equilibria . Cross-validation with X-ray crystallography (e.g., C–C bond lengths ~1.40 Å ) provides definitive structural assignments.

Q. How does this compound interact with biological targets, and what assays validate its activity?

Imidazole-phenol derivatives exhibit antiproliferative effects via kinase inhibition or metal chelation . Target engagement can be validated using:

- Enzyme inhibition assays (IC₅₀ determination against IDO1 or related enzymes).

- Cellular assays (MTT/proliferation tests on cancer cell lines, with EC₅₀ values).

- Molecular docking to predict binding modes in active sites (e.g., indoleamine 2,3-dioxygenase) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Key issues include:

- Byproduct management : Chromatographic purification becomes impractical at scale; alternative methods like crystallization or flow chemistry are needed .

- Reproducibility : Batch-to-batch variability in melting points or HPLC retention times requires strict QC protocols .

- Stability : Lyophilization or inert atmosphere storage prevents oxidation of the phenol moiety .

Methodological Considerations

-

Synthetic Optimization Table

Parameter Effect on Yield/Purity Evidence Source Catalyst (Raney Ni) Reduces dehalogenation Solvent (Ethanol) Improves cyclization kinetics Temperature (45°C) Balances reaction rate/decay -

Spectroscopic Validation Workflow

- IR : Confirm OH and imidazole groups.

- HPLC : Assess purity (>95% by area).

- X-ray : Resolve tautomeric ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.